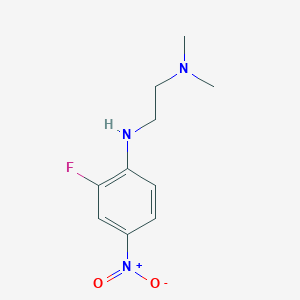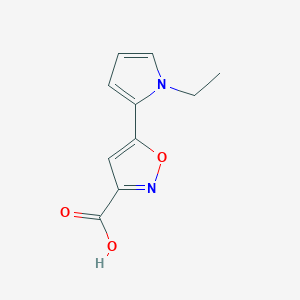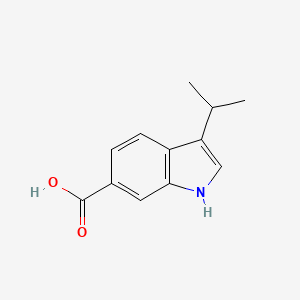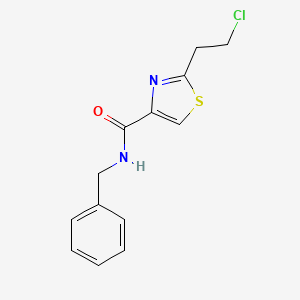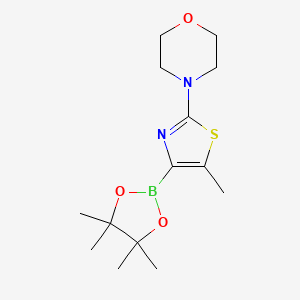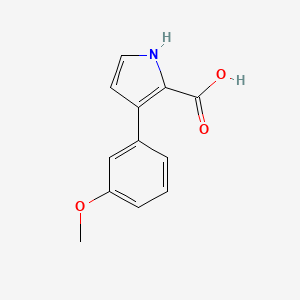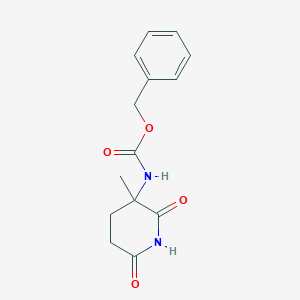
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorobenzyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,4-difluorobenzylamine with an appropriate imidazole precursor. One common method involves the use of a condensation reaction where 2,4-difluorobenzylamine is reacted with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of continuous-flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The difluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluorobenzyl group and imidazole ring can interact with enzymes, receptors, or other biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide
- N-(2,4-Difluorobenzyl)-2-(4-morpholinyl)ethanamine
- N,N-dimethylpiperidine-4-carboxamide
Comparison: Compared to these similar compounds, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique imidazole ring structureFor instance, the presence of the imidazole ring may confer additional binding interactions with biological targets, enhancing its utility in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11F2N3 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H11F2N3/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H2,13,14,15) |
InChI-Schlüssel |
AFYGFUAYYRPWQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NCC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)

